molecular formula C13H17Cl2N3O B13774663 3-(p-Chlorophenyl)-5-((diethylamino)methyl)-1,2,4-oxadiazole hydrochloride CAS No. 96431-52-6

3-(p-Chlorophenyl)-5-((diethylamino)methyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B13774663
CAS No.: 96431-52-6
M. Wt: 302.20 g/mol
InChI Key: CNXKMRUOOJXNHC-UHFFFAOYSA-N
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Description

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method includes the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the diethylazanium chloride moiety is typically added via quaternization reactions involving diethylamine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, can optimize the synthesis process. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorophenyl group but lacking the oxadiazole ring.

    4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst with a different heterocyclic structure.

    Deoxycorticosterone: A steroid hormone with a different core structure but similar biological activity.

Uniqueness

The uniqueness of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride lies in its combination of the oxadiazole ring, chlorophenyl group, and diethylazanium chloride moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

96431-52-6

Molecular Formula

C13H17Cl2N3O

Molecular Weight

302.20 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium;chloride

InChI

InChI=1S/C13H16ClN3O.ClH/c1-3-17(4-2)9-12-15-13(16-18-12)10-5-7-11(14)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H

InChI Key

CNXKMRUOOJXNHC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=NC(=NO1)C2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

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